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Compound of Interest

Compound Name: Dimethyltin oxide

Cat. No.: B1585837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dimethyltin
oxide as a precursor in the synthesis of organotin-based antifungal agents. It includes

experimental procedures, quantitative antifungal activity data, and a proposed mechanism of

action.

Introduction
Dimethyltin oxide ((CH₃)₂SnO) is a versatile organometallic compound that serves as a key

starting material and catalyst in the synthesis of various biologically active molecules.[1] Its

utility in the preparation of antifungal agents stems from its role as a precursor to

diorganotin(IV) and other organotin compounds, which have demonstrated significant

fungitoxicity.[2][3] Organotin compounds, particularly triorganotin and diorganotin derivatives,

are known for their potent biocidal properties.[4] The synthesis of organotin carboxylates, for

instance, by reacting dimethyltin oxide or its derivatives with carboxylic acids, has yielded

compounds with promising activity against a range of pathogenic fungi.[2]

Synthesis of Antifungal Agents from Dimethyltin
Oxide
A common route for the preparation of antifungal diorganotin(IV) compounds involves the

synthesis of diorganotin(IV) carboxylates. This can be achieved by the reaction of dimethyltin
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oxide with a carboxylic acid. The general scheme involves the dehydration reaction between

the oxide and the acid to form the corresponding dicarboxylate.

General Experimental Protocol: Synthesis of
Dimethyltin(IV) Dicarboxylates
This protocol describes a general method for the synthesis of dimethyltin(IV) dicarboxylates

from dimethyltin oxide and a carboxylic acid.

Materials:

Dimethyltin oxide ((CH₃)₂SnO)

Carboxylic acid (R-COOH) of choice

Toluene (or another suitable solvent for azeotropic removal of water)

Dean-Stark apparatus

Reflux condenser

Magnetic stirrer with hotplate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus

connected to a reflux condenser, add dimethyltin oxide (1.0 mmol).

Add the desired carboxylic acid (2.0 mmol) to the flask.

Add a suitable volume of toluene (e.g., 50 mL) to suspend the reactants.

Heat the mixture to reflux with vigorous stirring.
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Water will be formed during the reaction and will be collected in the Dean-Stark trap as an

azeotrope with toluene.

Continue the reflux until no more water is collected, indicating the completion of the reaction

(typically 4-8 hours).

After cooling to room temperature, remove the solvent under reduced pressure using a

rotary evaporator.

The resulting solid product, the dimethyltin(IV) dicarboxylate, can be purified by

recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

Characterize the final product using standard analytical techniques such as NMR

spectroscopy (¹H, ¹³C, ¹¹⁹Sn), FT-IR spectroscopy, and elemental analysis.

Experimental Workflow
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Reaction Workup & Purification Analysis

Dimethyltin Oxide +
Carboxylic Acid

Reflux with
Azeotropic Removal

of Water

Add Solvent

Toluene

Solvent Evaporation

Reaction
Complete Recrystallization Spectroscopic

Characterization

Final Product:
Dimethyltin(IV)
Dicarboxylate

Click to download full resolution via product page

Synthesis workflow for dimethyltin(IV) dicarboxylates.

Antifungal Activity Data
The antifungal efficacy of organotin compounds derived from precursors like dimethyltin oxide
is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). MIC is the

lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism after overnight incubation.[5]
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The following table summarizes the reported MIC values for various organotin compounds

against common fungal pathogens. While not all are directly synthesized from dimethyltin
oxide in the cited literature, they represent the class of compounds achievable from such

precursors.

Compound Class Fungal Strain MIC (µg/mL) Reference

Diorganotin(IV)

Carboxylates
Aspergillus niger >1000 [6]

Diphenyltin(IV)

Carboxylates
Aspergillus niger 15.6 - 62.5 [6]

Diphenyltin(IV)

Carboxylates
Aspergillus flavus 31.2 - 125 [6]

Diphenyltin(IV)

Carboxylates
Penicillium citrinum 62.5 - 250 [6]

Organotin Complexes Yeast-like fungi 0.25 - 4.68 [7]

Organotin Complexes Filamentous fungi 0.25 - 4.68 [7]

Experimental Protocol: Antifungal Susceptibility
Testing
This protocol outlines the broth microdilution method for determining the MIC of synthesized

organotin compounds against fungal strains, following general guidelines.[8]

Materials:

Synthesized organotin compound

Fungal strain (e.g., Candida albicans, Aspergillus niger)

RPMI 1640 medium (buffered with MOPS)

96-well microtiter plates
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Spectrophotometer (for reading optical density)

Dimethyl sulfoxide (DMSO) for dissolving compounds

Sterile water and saline

Procedure:

Preparation of Fungal Inoculum:

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

Prepare a suspension of fungal spores or cells in sterile saline.

Adjust the suspension to a concentration of approximately 0.5-2.5 x 10³ cells/mL in RPMI

1640 medium.

Preparation of Compound Dilutions:

Prepare a stock solution of the synthesized organotin compound in DMSO.

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well

plate to achieve a range of desired concentrations.

Inoculation and Incubation:

Add the fungal inoculum to each well of the microtiter plate containing the compound

dilutions.

Include a positive control (inoculum without compound) and a negative control (medium

only).

Incubate the plates at 35-37°C for 24-48 hours.

Determination of MIC:

After incubation, determine the MIC by visual inspection for the lowest concentration that

shows no visible growth.
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Alternatively, the MIC can be determined spectrophotometrically by measuring the optical

density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that

inhibits a significant percentage (e.g., 50% or 90%) of growth compared to the positive

control.

Mechanism of Action
The precise signaling pathways for the antifungal action of dimethyltin oxide-derived

compounds are not fully elucidated. However, the general mechanism for organotin

compounds is believed to involve the disruption of the fungal cell membrane's integrity.[4] This

is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of the

fungal cell membrane.[4]

The proposed mechanism involves the interaction of the tin atom with sulfhydryl (-SH) groups

of enzymes essential for ergosterol synthesis.[4] This inhibition leads to a depletion of

ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the cell

membrane's structure and function, leading to cell death.

Dimethyltin(IV) Derivative

Ergosterol Biosynthesis
Pathway
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Proposed mechanism of antifungal action for organotin compounds.

Conclusion
Dimethyltin oxide is a valuable and accessible precursor for the synthesis of a variety of

organotin compounds with potent antifungal properties. The straightforward synthesis of

diorganotin(IV) carboxylates and their demonstrated efficacy against pathogenic fungi highlight

the potential of this chemical space for the development of new antifungal agents. Further

research into structure-activity relationships and the elucidation of specific molecular targets

will be crucial for optimizing the therapeutic potential of these compounds. However, it is

important to note the inherent toxicity of organotin compounds, which necessitates careful

handling and thorough toxicological evaluation in any drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585837#dimethyltin-oxide-in-the-preparation-of-
antifungal-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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